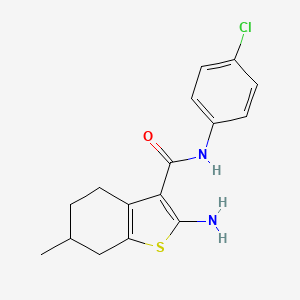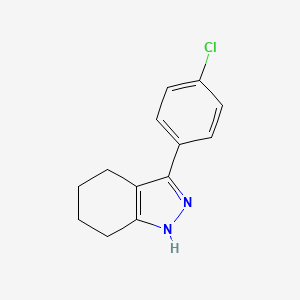
3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole (CPDI) is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a member of the indazole family, which is a type of aromatic heterocyclic compound that contains a six-membered ring with two nitrogen atoms. CPDI is a relatively new compound and has been studied for its potential applications in the fields of medicinal chemistry, organic chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease (NTD) affecting millions worldwide. The compound’s synthesis via Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2’-fluoro-4’-methoxyacetophenone makes it a promising candidate for antileishmanial studies. Its halogenated chalcone structure suggests potential efficacy against Leishmania parasites.
Antiviral Properties
While not explicitly studied for antiviral activity, related compounds with similar structural features have demonstrated antiviral effects. Further investigation into the antiviral potential of this indazole derivative could yield valuable insights .
Nonlinear Optics
The molecule 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) shares some structural similarities with our compound. CPP has been explored for nonlinear optics, showing high static and dynamic polarizability compared to urea . Investigating our compound’s nonlinear optical properties could be worthwhile.
Wirkmechanismus
Target of Action
The compound 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole, also known as 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazole, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit the growth of pathogens or modulate biochemical processes.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some indole derivatives have been found to have antiviral activity, suggesting that they may interfere with viral replication pathways .
Pharmacokinetics
A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier
Result of Action
Indole derivatives are known for their diverse biological activities, suggesting that they may have various effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h5-8H,1-4H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEOBXMMMLVLKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Benzimidazol-1-ylmethyl)phenyl]methanol](/img/structure/B2405940.png)
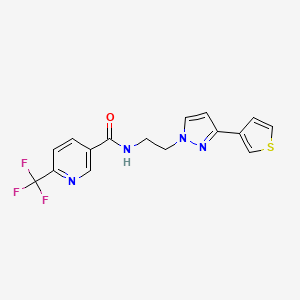
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2405942.png)
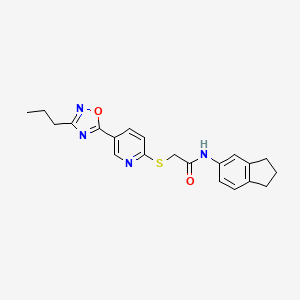
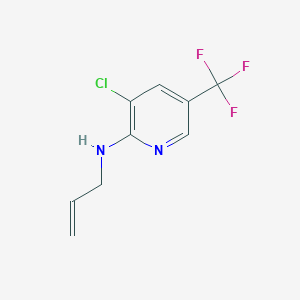



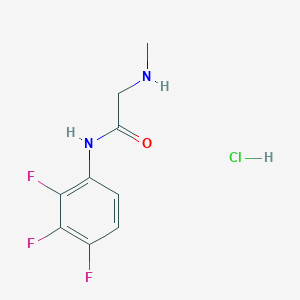
![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405956.png)
